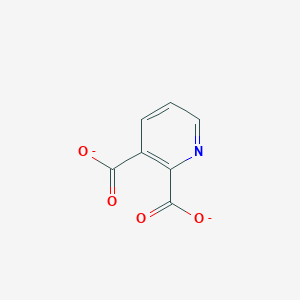

Quinolinate(2-)

Descripción

Historical Perspectives in Biochemical Discovery of Pyridine (B92270) Dicarboxylic Acids

The study of pyridine dicarboxylic acids, a class of organic compounds that includes quinolinic acid, has a history rooted in early organic chemistry. wikipedia.org One of the initial reported syntheses of quinolinic acid was by Zdenko Hans Skraup, who discovered that methyl-substituted quinolines could be oxidized to form quinolinic acid. wikipedia.org Various chemical oxidation methods have since been developed using agents like potassium permanganate, ozone, and hydrogen peroxide. wikipedia.orggoogle.com

The biochemical significance of quinolinic acid began to unfold in the mid-20th century. In 1949, L. Henderson was among the first to describe the compound in a biological context. wikipedia.org Subsequent research established quinolinic acid as a product of the metabolism of the essential amino acid L-tryptophan. wikipedia.orgaacrjournals.orgwikipedia.org A pivotal moment in its research trajectory occurred in 1981 when Stone and Perkins demonstrated that quinolinic acid could activate N-methyl-D-aspartate (NMDA) receptors, highlighting its potential neuroactive properties. wikipedia.orgnih.gov This discovery spurred further investigation into its physiological roles.

The Centrality of Quinolinate(2-) within the L-Tryptophan Kynurenine (B1673888) Metabolic Pathway

Quinolinate(2-) is a crucial intermediate metabolite in the kynurenine pathway, which is the primary route for L-tryptophan catabolism in mammals, accounting for the breakdown of over 95% of dietary tryptophan not utilized for protein synthesis. wikipedia.orgnih.govacs.org This pathway was first identified in 1853 through the analysis of excretory products in animals fed tryptophan. nih.govtandfonline.com Originally, the pathway's importance was attributed to its role in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme for numerous cellular reactions, including energy metabolism and DNA repair. nih.govtandfonline.comontosight.ai

The kynurenine pathway involves a series of enzymatic steps:

The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which convert tryptophan to N-formyl-l-kynurenine. acs.orgtandfonline.com

N-formyl-l-kynurenine is then deformylated to produce L-kynurenine. acs.org

L-kynurenine is a key branch point and can be metabolized through several subsequent steps, eventually leading to the formation of 3-hydroxyanthranilic acid.

3-hydroxyanthranilic acid is oxidized to form 2-amino-3-carboxymuconate semialdehyde.

This intermediate can spontaneously cyclize or be enzymatically converted to quinolinic acid. frontiersin.org

Finally, the enzyme quinolinate phosphoribosyltransferase (QPRT) catalyzes the conversion of quinolinate and 5-phosphoribosyl-1-pyrophosphate into nicotinic acid mononucleotide, a direct precursor to NAD+. ontosight.aifrontiersin.orgnih.gov

The regulation of this pathway is complex. For quinolinate to accumulate, the activities of enzymes downstream, such as QPRT, and the enzyme that diverts the pathway toward complete oxidation, aminocarboxymuconate semialdehyde decarboxylase (ACMSD), must be limited. nih.gov

Distinct Biosynthetic Routes of Quinolinate(2-) Across Biological Domains

The synthesis of quinolinate, the universal precursor for the pyridine ring of NAD+, occurs via two distinct pathways depending on the biological domain. researchgate.netnih.gov

Eukaryotic and some Bacterial "Tryptophan-to-Quinolinate" Pathway: In most eukaryotes, quinolinate is synthesized from the degradation of L-tryptophan through the kynurenine pathway, as described in the previous section. nih.gov This is a multi-step enzymatic process. nih.gov For a long time, this pathway was considered unique to eukaryotes. However, comparative genome analysis has revealed that all five genes required for this pathway are also present in several bacterial species, suggesting its acquisition through lateral gene transfer. frontiersin.orgresearchgate.netnih.gov

Prokaryotic "Aspartate-to-Quinolinate" Pathway: Most prokaryotes utilize a more direct, two-enzyme pathway starting from L-aspartate and dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.govresearchgate.net

L-aspartate oxidase (NadB) oxidizes L-aspartate to form the unstable intermediate, iminoaspartate (B1260514). nih.gov

Quinolinate synthase (NadA) then catalyzes the condensation of iminoaspartate with DHAP to produce quinolinate. nih.gov

This fundamental difference in biosynthesis highlights the evolutionary divergence in NAD+ production across the domains of life.

Table 1: Comparison of Quinolinate Biosynthesis Pathways

| Feature | Eukaryotic / Kynurenine Pathway | Prokaryotic / Aspartate Pathway |

| Starting Precursor | L-Tryptophan | L-Aspartate & Dihydroxyacetone Phosphate |

| Number of Enzymes | Multiple (e.g., TDO/IDO, KMO, 3-HAO) | Two (L-aspartate oxidase, Quinolinate synthase) |

| Primary Domain | Eukaryotes (and some bacteria) | Most Prokaryotes |

Overview of Contemporary Academic Research Trajectories on Quinolinate(2-)

Current research on quinolinate(2-) is multifaceted, extending beyond its classical role as an NAD+ precursor. Key areas of investigation include:

Neuroinflammation and Neurological Disorders: A significant body of research focuses on the role of quinolinate in the context of neuroinflammation. frontiersin.orgnih.gov In the brain, quinolinate is primarily produced by activated microglia and macrophages. wikipedia.orgmdpi.com Its ability to act as a potent NMDA receptor agonist means that at elevated concentrations, it can contribute to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.govtandfonline.commdpi.com Consequently, the kynurenine pathway and quinolinate metabolism are being actively studied in relation to conditions like Alzheimer's disease, Huntington's disease, and multiple sclerosis. nih.govmdpi.comenamine.net

Immunology and Immune Modulation: The kynurenine pathway is now recognized as a critical regulator of immune responses. frontiersin.org The enzyme IDO, which initiates the pathway, is induced by inflammatory signals like interferon-gamma. acs.org This leads to increased tryptophan catabolism and the production of kynurenine pathway metabolites, including quinolinate. frontiersin.org Research is exploring how quinolinate and other metabolites modulate immune cell function, particularly T-cell responsiveness. frontiersin.org Recent studies have identified quinolinate as a metabolic checkpoint in glioblastoma, where it promotes an immune-tolerant microenvironment by acting on macrophages. nih.gov

Metabolic Regulation and Cancer: The role of NAD+ in cellular integrity and stress resistance is crucial for cancer cells. aacrjournals.org Research is investigating how the quinolinate-dependent NAD+ synthesis pathway contributes to the resistance of tumors, such as gliomas, to therapies like irradiation and chemotherapy that induce oxidative stress. aacrjournals.org Targeting enzymes in the kynurenine pathway is being explored as a strategy to sensitize cancer cells to treatment. acs.orgacs.org

Metabolomics and Biomarker Discovery: Advanced analytical techniques have enabled the use of metabolomics to study the association of kynurenine pathway metabolites with various conditions. For example, studies have linked serum levels of quinolinate to HIV infection status and the progression of carotid intima-media thickness in HIV-infected individuals. oup.com This line of research aims to identify novel biomarkers for disease diagnosis and prognosis.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H3NO4-2 |

|---|---|

Peso molecular |

165.1 g/mol |

Nombre IUPAC |

pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |

Clave InChI |

GJAWHXHKYYXBSV-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of Quinolinate 2

Eukaryotic De Novo Biosynthesis of Quinolinate(2-) from L-Tryptophan

The conversion of L-tryptophan to quinolinate is a fundamental metabolic route. tandfonline.com This pathway is not only responsible for NAD+ production but also generates several neuroactive intermediates. cpn.or.kr

Initial Oxidative Cleavage of Tryptophan: Role of Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenases (IDO-1, IDO-2)

The first and rate-limiting step of the kynurenine (B1673888) pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. frontiersin.orgmdpi.com This reaction is catalyzed by two distinct heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which has two isoforms, IDO-1 and IDO-2. frontiersin.orgfrontiersin.org

TDO is predominantly found in the liver and is highly specific for L-tryptophan. frontiersin.orgacs.org In contrast, IDO is more widely distributed in extrahepatic tissues, including the brain and immune cells, and can act on other indoleamines besides tryptophan. mdpi.comfrontiersin.orgresearchgate.net The expression and activity of these enzymes are critical in regulating the flux of tryptophan down the kynurenine pathway. frontiersin.org For instance, IDO activity is significantly induced by pro-inflammatory stimuli, linking the immune response to quinolinate production. frontiersin.orgnih.gov

| Enzyme | Primary Location | Substrate Specificity | Inducibility |

| Tryptophan 2,3-Dioxygenase (TDO) | Liver | High for L-tryptophan acs.org | Induced by corticosteroids portlandpress.com |

| Indoleamine 2,3-Dioxygenase (IDO-1, IDO-2) | Extrahepatic tissues (e.g., brain, immune cells) frontiersin.orgresearchgate.net | Broader, includes other indoleamines mdpi.com | Induced by pro-inflammatory cytokines (e.g., interferon-γ) frontiersin.orgportlandpress.com |

Stepwise Conversion of Kynurenine Pathway Intermediates to Quinolinate(2-)

Following the initial cleavage of tryptophan, N-formylkynurenine is converted to L-kynurenine by kynurenine formamidase. oup.com L-kynurenine serves as a critical branch-point in the pathway. wikipedia.org It can be metabolized down two different routes: one leading to the production of the neuroprotective kynurenic acid, and the other, the quinolinate branch, which is initiated by the enzyme kynurenine 3-monooxygenase (KMO). wikipedia.orgresearchgate.net

The quinolinate branch proceeds through a series of enzymatic reactions. L-kynurenine is hydroxylated to 3-hydroxykynurenine (3-HK), which is then cleaved to form 3-hydroxyanthranilic acid (3-HAA). cpn.or.kr The subsequent dioxygenation of 3-HAA yields the unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). pnas.org ACMS is at another crucial junction; it can either be enzymatically decarboxylated to a benign catabolite or spontaneously cyclize to form quinolinate. pnas.orgnih.gov

Key Enzymatic Transformations in Quinolinate(2-) Formation

The production of quinolinate is tightly regulated by several key enzymes that control the flow of metabolites through the kynurenine pathway.

Kynurenine 3-monooxygenase (KMO) is a FAD-dependent mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxy-L-kynurenine. wikipedia.orguniprot.orgnih.gov This step is pivotal as it directs kynurenine away from the production of kynurenic acid and towards the synthesis of quinolinate. wikipedia.orgfrontiersin.org KMO is predominantly expressed in microglia in the brain and its expression can be upregulated by inflammatory conditions. frontiersin.org By controlling the formation of 3-HK, KMO effectively regulates the downstream production of neurotoxic metabolites, including quinolinic acid. wikipedia.orgnih.gov

3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO) is a non-heme iron-containing cytosolic enzyme. nih.govnih.gov It catalyzes the oxidative cleavage of the aromatic ring of 3-hydroxyanthranilic acid (3-HAA) to form 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). pnas.orgnih.gov This reaction involves the incorporation of both atoms of molecular oxygen into the substrate. nih.gov The product, ACMS, is an unstable acyclic compound that serves as the immediate precursor to quinolinate. pnas.org 3-HAO is widely distributed in peripheral organs like the liver and kidney and is also present in the central nervous system. nih.gov

Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) is a crucial enzyme that determines the fate of ACMS. nih.govnih.gov It enzymatically decarboxylates ACMS, diverting it towards the formation of a benign catabolite that eventually enters the tricarboxylic acid cycle. nih.govpromega.defrontiersin.org By doing so, ACMSD limits the amount of ACMS available for spontaneous, non-enzymatic cyclization into quinolinic acid. nih.govpromega.de Therefore, the activity of ACMSD is a key regulatory point in controlling the production of quinolinate. nih.govmdpi.com This enzyme is primarily expressed in the kidney and liver. nih.govcloud-clone.us

| Enzyme | EC Number | Function in Quinolinate Pathway | Cofactor | Cellular Location |

| Kynurenine 3-Monooxygenase (KMO) | 1.14.13.9 wikipedia.orguniprot.org | Converts L-kynurenine to 3-hydroxy-L-kynurenine, committing the metabolite to the quinolinate branch. nih.gov | FAD wikipedia.org | Outer mitochondrial membrane nih.gov |

| 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO) | 1.13.11.6 nih.gov | Catalyzes the ring opening of 3-hydroxyanthranilate to form the direct precursor of quinolinate. pnas.orgnih.gov | Fe(II) nih.govnih.gov | Cytosol nih.gov |

| Aminocarboxymuconate Semialdehyde Decarboxylase (ACMSD) | 4.1.1.45 nih.govpromega.de | Diverts the quinolinate precursor (ACMS) to an alternative catabolic pathway, thereby regulating quinolinate levels. nih.govpromega.de | Zinc (in some species) | Cytosol cloud-clone.us |

3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO)

Metabolic Branch Points and Divergent Pathways (e.g., Picolinic Acid Synthesis)

In the eukaryotic kynurenine pathway of tryptophan degradation, a key metabolic branch point determines the fate of the intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS). This unstable compound can spontaneously cyclize to form quinolinic acid. researchgate.netresearchgate.net Alternatively, it can be enzymatically decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), leading to a pathway of complete oxidation. researchgate.netresearchgate.net Another fate for an intermediate derived from ACMS, 2-aminomuconate semialdehyde, is the enzymatic conversion to picolinic acid, an isomer of nicotinic acid. nih.govmdpi.com The activity of ACMSD is therefore a critical regulator, controlling the flux of metabolites towards either complete catabolism or NAD+ synthesis via quinolinate. researchgate.net

Prokaryotic De Novo Biosynthesis of Quinolinate(2-) from L-Aspartate

In most bacteria, quinolinate is synthesized from L-aspartate and dihydroxyacetone phosphate (B84403) (DHAP) in a two-step process. oup.comanr.fr This pathway is a key target for the development of novel antibacterial agents as it is absent in humans. anr.fr

L-Aspartate Oxidase (NadB) Catalysis

The initial and rate-limiting step in the prokaryotic pathway is the oxidation of L-aspartate to iminoaspartate (B1260514), catalyzed by the FAD-dependent enzyme L-aspartate oxidase, encoded by the nadB gene. nih.govnih.gov This enzyme can utilize either molecular oxygen or fumarate (B1241708) as an electron acceptor to reoxidize the reduced flavin, allowing it to function under both aerobic and anaerobic conditions. nih.govnih.govresearchgate.net The catalytic mechanism is similar to that of other amino acid oxidases, involving a concerted deprotonation of the α-amino group and a hydride transfer from the C2 position of L-aspartate to the FAD cofactor. nih.govnih.gov While sharing structural similarities with the succinate (B1194679) dehydrogenase/fumarate reductase family, L-aspartate oxidase has evolved to efficiently oxidize amino acids. nih.gov

Quinolinate Synthase (NadA): Mechanism, Structure, and [4Fe-4S] Cluster Involvement

The second enzyme in the prokaryotic pathway is quinolinate synthase (NadA), which catalyzes the condensation of iminoaspartate with dihydroxyacetone phosphate (DHAP) to form quinolinate. oup.comanr.frnih.gov NadA is a metalloenzyme containing a [4Fe-4S] cluster that is essential for its catalytic activity. anr.frnih.gov This iron-sulfur cluster is coordinated by three cysteine residues, with a unique non-cysteinyl-ligated iron atom believed to play a direct role in catalysis. anr.friucr.org

Structural and mechanistic studies have provided significant insights into the complex reaction catalyzed by NadA. The reaction involves the binding of the aspartate-enamine tautomer of iminoaspartate to the unique iron site of the [4Fe-4S] cluster. iucr.org This is followed by the formation of a Schiff base with DHAP, condensation, and subsequent cyclization and dehydration steps to yield quinolinate. iucr.orgesrf.fr The [4Fe-4S] cluster is thought to act as a Lewis acid during catalysis. anr.fr The activity of E. coli NadA can be regulated by the reversible formation of a disulfide bond between two cysteine residues, Cys291 and Cys294, which are not involved in ligating the iron-sulfur cluster. nih.gov

Comparative Analysis of Bacterial and Eukaryotic Quinolinate(2-) Pathways

The de novo biosynthesis of NAD+ universally proceeds from quinolinate. However, the pathways to produce quinolinate are distinct. Prokaryotes typically utilize a two-step pathway starting from L-aspartate, involving the enzymes L-aspartate oxidase (NadB) and quinolinate synthase (NadA). oup.comnih.govresearchgate.net In contrast, eukaryotes synthesize quinolinate from L-tryptophan via the more complex kynurenine pathway, a five-step process. oup.comresearchgate.netresearchgate.net While this division is generally true, genomic studies have revealed that some bacteria also possess the genes for the eukaryotic-like kynurenine pathway. oup.comnih.gov

| Feature | Prokaryotic Pathway | Eukaryotic Pathway |

| Starting Material | L-Aspartate and Dihydroxyacetone Phosphate | L-Tryptophan |

| Key Enzymes | L-Aspartate Oxidase (NadB), Quinolinate Synthase (NadA) | Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO), Kynurenine Formamidase, Kynurenine 3-monooxygenase, Kynureninase, 3-hydroxyanthranilate 3,4-dioxygenase |

| Number of Steps | 2 | 5 |

| Primary Organisms | Most Bacteria, Archaea, Plants | Eukaryotes |

Quinolinate(2-) Catabolism and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis

Once synthesized, quinolinate is converted into nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions, energy metabolism, DNA repair, and various signaling pathways. ontosight.aifrontiersin.orgnih.gov

Role of Quinolinate(2-) as a Precursor for De Novo NAD+ Formation

Quinolinate(2-), or quinolinic acid, is a critical intermediate in the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in all living cells. frontiersin.orgontosight.ainih.gov This pathway begins with the essential amino acid tryptophan. ontosight.aifrontiersin.org In mammals, the catabolism of tryptophan primarily occurs through the kynurenine pathway to generate NAD+, fulfilling cellular energy needs. cpn.or.krmdpi.com

The initial and rate-limiting step in this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). frontiersin.orgnih.govnih.gov Following a series of enzymatic steps, the intermediate 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) is formed. mdpi.comunil.ch ACMS can then spontaneously and non-enzymatically cyclize to form quinolinate. nih.govresearchgate.net

Once formed, quinolinate serves as a direct substrate for the enzyme quinolinate phosphoribosyltransferase (QPRT). frontiersin.orgnih.govmdpi.com QPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinate. ontosight.ai This reaction produces nicotinic acid mononucleotide (NAMN), pyrophosphate, and carbon dioxide. ontosight.aiebi.ac.uk NAMN is subsequently converted into NAD+, making the QPRT-catalyzed step a crucial commitment to de novo NAD+ biosynthesis. ontosight.ainih.gov The QPRT enzyme is therefore essential for maintaining cellular NAD+ levels, particularly when dietary sources of niacin (vitamin B3) are insufficient. frontiersin.orgnih.gov

Fate of Excess Quinolinate(2-) and Downstream Metabolism

The metabolic fate of quinolinate is tightly regulated at a critical branch point in the kynurenine pathway. nih.gov The intermediate 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) stands at this crossroads. unil.ch While it can spontaneously form quinolinate, it can also be enzymatically processed by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). unil.chnih.govpatsnap.com This enzyme diverts ACMS toward a different metabolic fate, ultimately leading to complete oxidation to CO2 and water, thus limiting the amount of quinolinate produced. unil.ch

During certain conditions, such as inflammation, the activity of the initial pathway enzyme, IDO, is significantly increased by pro-inflammatory cytokines. frontiersin.org This can lead to a surge in kynurenine pathway metabolites, including quinolinate. frontiersin.orgfrontiersin.org If the rate of ACMS formation surpasses the capacity of the ACMSD enzyme, a larger proportion of ACMS will spontaneously cyclize into quinolinate. nih.govunil.ch

Furthermore, the downstream enzyme QPRT, which metabolizes quinolinate, can become saturated or have its activity restricted during an immune response. cpn.or.krnih.govfrontiersin.org This bottleneck leads to the accumulation of excess quinolinate. frontiersin.org Studies have shown that intracellular quinolinate levels increase dramatically in immune cells like macrophages and microglia in response to immune stimulation. frontiersin.orgnih.gov

The fate of this stockpiled quinolinate is multifaceted. It is believed that the accumulated quinolinate can be utilized for sustained NAD+ synthesis to meet the high energy demands of an immune response, such as for DNA repair via the PARP reaction. frontiersin.orgnih.govnih.gov Alternatively, it can be directed towards oxidation to yield energy. nih.gov When in excess, quinolinate is also excreted from the body, and its elevated presence in urine has been observed in various conditions of physiological stress and chronic disease. frontiersin.orgnih.govresearchgate.net

Data Tables

Below are interactive tables summarizing key enzymes and factors influencing Quinolinate(2-) metabolism.

Table 1: Key Enzymes in Quinolinate(2-) Metabolism

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Role |

| Tryptophan 2,3-dioxygenase | TDO | L-tryptophan | N-formylkynurenine | Initiates the kynurenine pathway, leading to quinolinate formation. nih.govnih.gov |

| Indoleamine 2,3-dioxygenase | IDO | L-tryptophan | N-formylkynurenine | Initiates the kynurenine pathway; induced by inflammation. nih.govfrontiersin.org |

| Aminocarboxymuconate-semialdehyde-decarboxylase | ACMSD | 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) | α-amino-β-muconate-ε-semialdehyde | Diverts precursor away from quinolinate synthesis. unil.chnih.gov |

| Quinolinate Phosphoribosyltransferase | QPRT | Quinolinate(2-), PRPP | Nicotinic acid mononucleotide (NAMN) | Commits quinolinate to the de novo NAD+ synthesis pathway. ontosight.aifrontiersin.org |

Table 2: Selected Research Findings on Quinolinate(2-) Metabolism

| Finding | Context | Implication |

| The enzyme QPRT catalyzes the formation of nicotinic acid mononucleotide from quinolinate and PRPP. frontiersin.orgnih.gov | De novo NAD+ Synthesis | This is the key step that incorporates quinolinate into the NAD+ biosynthetic pathway. |

| ACMS is an unstable intermediate that can either spontaneously form quinolinate or be catabolized by ACMSD. unil.chnih.gov | Kynurenine Pathway Regulation | ACMSD activity determines the proportion of precursor available for quinolinate formation. |

| During an immune response, the activities of ACMSD and QPRT can be restricted. nih.gov | Inflammation | This restriction leads to the accumulation or "stockpiling" of quinolinate in immune cells. |

| Infiltrating macrophages and activated microglia possess the complete kynurenine pathway to synthesize quinolinate. frontiersin.org | Cellular Metabolism | These immune cells are primary producers of quinolinate within tissues like the brain. |

| Inhibition of ACMSD boosts de novo NAD+ synthesis from tryptophan. unil.ch | Therapeutic Research | Modulating ACMSD activity can directly control the flux towards quinolinate and NAD+ production. |

| Excess quinolinate is excreted in the urine, with levels correlating to disease severity in some conditions. frontiersin.orgnih.gov | Downstream Metabolism | Urinary quinolinate serves as a marker for high flux through the kynurenine pathway or its dysregulation. |

Molecular and Cellular Mechanisms Involving Quinolinate 2

N-Methyl-D-Aspartate Receptor (NMDAR) Agonism and Excitatory Signaling

Quinolinate(2-) is recognized as an excitotoxin that exerts many of its neurological effects through the activation of N-Methyl-D-Aspartate Receptors (NMDARs). researchgate.net NMDARs are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory; however, their overactivation can lead to excitotoxic cell death. wikipedia.orgfrontiersin.org

The NMDAR is a heterotetrameric complex typically composed of two obligatory GluN1 (or NR1) subunits and two variable GluN2 (or NR2) subunits. wikipedia.org The specific NR2 subunits incorporated (NR2A, NR2B, NR2C, or NR2D) dictate the receptor's pharmacological and biophysical properties, including agonist affinity. jneurosci.org

Quinolinate(2-) acts as an agonist at the glutamate binding site on the NMDAR. wikipedia.orgfrontiersin.org While it is considered a weak agonist compared to glutamate, with an EC50 approximately 1000-fold higher, it can still induce significant neuronal firing. frontiersin.org Research suggests a degree of selectivity in its action, with evidence pointing towards a prominent role for NR2B-containing receptors in mediating its toxic effects. wikipedia.orgresearchgate.net Studies have shown that seizure activity prompted by quinolinate involves its action on NMDARs, particularly those containing NR2B subunits. researchgate.net The distribution of antagonist-preferring and agonist-preferring NMDA receptors has been shown to parallel the distribution of NR2A and NR2B mRNA, respectively, suggesting that the subunit composition is a key determinant of ligand interaction. jneurosci.org The differential roles of NR2A and NR2B subunits are highlighted by findings that NR2A-containing receptors are primarily required for Long-Term Potentiation (LTP), while NR2B-containing receptors are necessary for Long-Term Depression (LTD). nih.gov

Activation of NMDARs by an agonist like quinolinate(2-) opens the receptor's ion channel, which is highly permeable to calcium ions (Ca2+). wikipedia.orgwikipedia.org Under normal conditions, the channel is blocked by magnesium ions (Mg2+) in a voltage-dependent manner; this block is relieved by depolarization of the neuronal membrane. wikipedia.orgwikipedia.org The resulting influx of Ca2+ into the cell acts as a critical second messenger, triggering a variety of intracellular signaling cascades. wikipedia.orgnih.gov

The excitotoxic damage provoked by quinolinate(2-) is linked to this massive Ca2+ influx. researchgate.netfrontiersin.org In both neurons and astrocytes, quinolinate(2-)-induced toxicity involves increased Ca2+ entry through NMDARs and L-type voltage-dependent Ca2+ channels (L-VDCC). nih.govfrontiersin.org In neurons, this is supplemented by Ca2+ release from intracellular stores. nih.gov This elevation in cytosolic Ca2+ activates a cascade of downstream enzymes, including various protein kinases. nih.govfrontiersin.orgresearchgate.net

| Cell Type | Receptors/Channels Involved | Downstream Kinases Activated | Key Signaling Molecules |

| Astrocytes | NMDAR, L-VDCC | PKA, CaMKII, PKC | - |

| Neurons | NMDAR, L-VDCC, mGluR1, mGluR5 | PKA, CaMKII, PKC, Cdk5 | Phospholipase C (PLC), Diacylglycerol (DAG), Inositol 1,4,5-trisphosphate (IP3) |

This table summarizes the signal transduction pathways activated by Quinolinate(2-) in different neural cell types as identified in research studies. nih.govresearchgate.net

Beyond direct receptor agonism, quinolinate(2-) modulates the broader glutamatergic system. It has been shown to enhance the release of glutamate from synapses and inhibit its reuptake from the synaptic cleft. frontiersin.org The inhibition of glutamate conversion to glutamine via the enzyme glutamine synthetase further contributes to elevated synaptic glutamate levels. frontiersin.org This leads to an over-stimulation of NMDARs, amplifying excitotoxicity. frontiersin.org

This sustained glutamatergic activity disrupts normal synaptic function. frontiersin.org The excessive Ca2+ influx and subsequent activation of signaling cascades can alter the phosphorylation state of cytoskeletal proteins, destabilizing the neuronal and astrocytic structure. nih.govfrontiersin.org The modulation of synaptic activity, driven by changes in receptor activation and neurotransmitter concentration, is a fundamental mechanism underlying both synaptic plasticity and, in pathological states, neurodegeneration. nih.govelifesciences.org

Intracellular Calcium Influx and Signal Transduction Cascades

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

In addition to its receptor-mediated effects, quinolinate(2-) can induce significant oxidative damage through a receptor-independent mechanism involving iron. researchgate.netnih.govfrontiersin.org This dual-action profile contributes to its remarkable neurotoxic potency. researchgate.net

Quinolinate(2-) has the ability to form a complex with ferrous iron (Fe2+). researchgate.netnih.gov While the autoxidation of this quinolinate-Fe(II) complex is relatively slow, it significantly enhances the production of highly reactive hydroxyl radicals (•OH) through the Fenton reaction. researchgate.netnih.gov The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H2O2) to generate the hydroxyl radical. researchgate.netresearchgate.net

Fenton Reaction: Fe2+ + H2O2 → Fe3+ + •OH + OH−

Studies using electron paramagnetic resonance (EPR) have demonstrated that in the presence of quinolinate(2-), the yield of hydroxyl radicals from the Fenton reaction is substantially increased. researchgate.netnih.gov For instance, 0.5 mM of quinolinate(2-) was found to approximately double the yield of the DMPO-OH adduct, a marker for hydroxyl radical formation. nih.gov This suggests that the quinolinate(2-)-Fe(II) complex is a more potent generator of these damaging reactive oxygen species (ROS) than unchelated iron. researchgate.netresearchgate.net

| Condition | Relative Hydroxyl Radical Production | Observation |

| Fe(II) alone | Baseline | Standard Fenton reaction. |

| Fe(II) + Quinolinate(2-) | Significantly Enhanced | The complex enhances •OH generation. researchgate.netnih.govresearchgate.net |

| Fe(II) + Quinolinate(2-) (higher conc.) | Further Increased | The effect is concentration-dependent. nih.gov |

This table illustrates the impact of Quinolinate(2-) on hydroxyl radical generation via the Fenton reaction. researchgate.netnih.govresearchgate.net

The hydroxyl radicals generated by the quinolinate(2-)-Fe(II) complex can readily attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. researchgate.netresearchgate.net This process leads to membrane damage, loss of fluidity, and the formation of cytotoxic byproducts, contributing to cell death. researchgate.netfrontiersin.org

The role of iron in this process is critical; the ability of quinolinate(2-) to induce lipid peroxidation is iron-dependent. nih.gov In the absence of iron or in the presence of a potent iron chelator like deferoxamine, quinolinate(2-) fails to stimulate lipid peroxidation. nih.gov Interestingly, this induction of lipid peroxidation can also be mediated through the activation of NMDA receptors, suggesting that both receptor-dependent and receptor-independent pathways converge to cause oxidative damage. tandfonline.comnih.gov Studies have shown that quinolinate(2-) increases the generation of lipid peroxidation products in brain microvessels, an effect that can be inhibited by an NMDA receptor antagonist. tandfonline.comnih.gov

Influence on Cellular Antioxidant Defense Systems

Quinolinate (QUIN) has been shown to negatively impact the non-enzymatic antioxidant defenses within the brain. nih.gov Specifically, in vitro studies on rat cortical supernatants have demonstrated that QUIN reduces the total radical-trapping antioxidant potential (TRAP) and total antioxidant reactivity (TAR). nih.gov Furthermore, a decrease in glutathione (B108866) (GSH) levels has been observed. nih.gov This reduction in antioxidant capacity is accompanied by an increase in lipid peroxidation, as evidenced by higher levels of thiobarbituric acid-reactive substances (TBA-RS) and chemiluminescence. nih.gov These findings suggest that QUIN induces oxidative stress by diminishing the tissue's antioxidant defenses and promoting lipid damage, likely through the generation of free radicals. nih.govmdpi.com

The neurotoxic effects of QUIN are also linked to its ability to increase the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov It can potentiate its own toxicity by fostering progressive mitochondrial dysfunction. nih.gov QUIN has been observed to enhance the production of hydroxyl radicals through its interaction with Fe2+ to form a QUIN-Fe2+ complex, which participates in the Fenton reaction and contributes to lipid peroxidation and DNA damage. nih.gov Additionally, QUIN can induce the activity of nitric oxide synthase (NOS) in astrocytes and neurons, leading to increased production of free radicals and subsequent oxidative stress. nih.govfrontiersin.org

Interestingly, while QUIN itself promotes oxidative damage, some studies indicate a potential adaptive cellular response. A delayed and persistent increase in antioxidant capacity has been noted following a QUIN insult, which may contribute to a subsequent decrease in ROS levels. nih.gov

Mitochondrial Bioenergetics and Cellular Metabolism Perturbations

Quinolinate acts as an inhibitor of key enzymes involved in cellular metabolism, including Monoamine Oxidase B (MAO-B) and Phosphoenolpyruvate Carboxykinase (PEPCK).

Monoamine Oxidase B (MAO-B): Quinolinate has been identified as a selective and reversible competitive inhibitor of MAO-B in human brain synaptosomal mitochondria. nih.gov MAO-B is an enzyme responsible for the breakdown of several neurotransmitters, including dopamine. parkinson.org The inhibition of MAO-B by quinolinate is specific, as it does not affect the activity of the MAO-A isoform. nih.gov This selective inhibition of MAO-B may be relevant to the neurotoxic properties of quinolinate. nih.gov

Phosphoenolpyruvate Carboxykinase (PEPCK): Quinolinate is a known inhibitor of PEPCK, a rate-limiting enzyme in gluconeogenesis. nih.govnih.gov The inhibition of PEPCK by quinolinate is competitive with respect to oxaloacetate (OAA). nih.gov The degree of inhibition of gluconeogenesis by quinolinate is inversely related to the cytosolic concentration of OAA. nih.gov For instance, in isolated rat hepatocytes, quinolinate inhibits gluconeogenesis from lactate (B86563) more significantly than from pyruvate (B1213749), a difference attributed to the higher cytosolic OAA levels when pyruvate is the substrate. nih.gov

| Enzyme | Type of Inhibition | Substrate/Competitor | Effect | Reference |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Competitive, Reversible | Kynuramine | Inhibits MAO-B activity, no effect on MAO-A. | nih.gov |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Competitive | Oxaloacetate (OAA) | Inhibits gluconeogenesis; inhibition is dependent on cytosolic OAA concentration. | nih.gov |

Quinolinate has been demonstrated to impair mitochondrial function by inhibiting components of the electron transport chain (ETC), leading to reduced ATP production. Intrastriatal injection of quinolinic acid in young rats resulted in a significant inhibition of complex II (succinate dehydrogenase), complex III, and the combined activity of complexes II-III. nih.govresearchgate.net This inhibition of ETC complexes contributes to a decrease in cellular respiration and ATP levels. nih.gov

Studies have shown that high concentrations of quinolinic acid compromise oxidative phosphorylation and the citric acid cycle. nih.gov The inhibition of succinate (B1194679) dehydrogenase (complex II) by quinolinate is particularly notable, with reports of up to 35% inhibition. mdpi.com This impairment of the ETC can lead to a state of energy deficit within the cell. nih.gov While some research suggests that the effects of quinolinate on cellular respiration might be secondary to the activation of NMDA receptors and subsequent free radical production, other evidence points to a direct toxic effect on mitochondrial enzymes. nih.govmdpi.com The resulting mitochondrial dysfunction is a key factor in the neurotoxicity associated with elevated quinolinate levels.

| ETC Component | Effect of Quinolinate(2-) | Consequence | Reference |

|---|---|---|---|

| Complex II (Succinate Dehydrogenase) | Inhibition (up to 35%) | Impaired cellular respiration, reduced ATP production | nih.govresearchgate.netmdpi.com |

| Complex III | Inhibition | Impaired electron transport, reduced ATP production | nih.gov |

| Complex II-III | Inhibition | Impaired electron transport, reduced ATP production | nih.gov |

Inhibition of Specific Enzymes (e.g., Monoamine Oxidase B (MAO-B), Phosphoenolpyruvate Carboxykinase)

Immune Cell Homeostasis and Macrophage Polarization

| Cell Type | Condition for Accumulation | Observed Location | Reference |

|---|---|---|---|

| Macrophages | Immune stimulation (e.g., LPS) | Spleen, Brain | nih.gov |

| Microglia | Immune stimulation (e.g., LPS) | Brain | nih.gov |

| Dendritic Cells | Immune stimulation (e.g., LPS) | Spleen | nih.gov |

Quinolinate plays a significant role in modulating macrophage polarization, particularly promoting a shift towards an M2-like phenotype. nih.gov M2 macrophages are generally associated with anti-inflammatory and immune-suppressive functions. biorxiv.org

Research has shown that polarizing macrophages in the presence of quinolinate results in an increased expression of M2 markers, such as CD206, and immune-suppressive markers like IL4Rα and Arginase 1. nih.gov This quinolinate-induced M2 polarization confers potent suppressive properties to the macrophages, inhibiting CD8+ T-cell proliferation. nih.gov Intriguingly, quinolinate can also induce an M2-like phenotype in macrophages that are being polarized under conditions that would typically promote an M1 (pro-inflammatory) phenotype. nih.govbiorxiv.org

The mechanism behind this M2 polarization involves the activation of the N-methyl-D-aspartate receptor (NMDAR) on macrophages. nih.gov This activation leads to a signaling cascade involving the phosphorylation of Foxo1 and increased expression of PPARγ, a key transcription factor for M2 macrophage polarization. nih.govbiorxiv.org This signaling axis, NMDAR/Foxo1/PPARγ, is central to the immune-modulatory effects of quinolinate on macrophages. nih.gov

| Effect of Quinolinate(2-) | Macrophage Phenotype | Key Molecular Markers Increased | Signaling Pathway | Functional Outcome | Reference |

|---|---|---|---|---|---|

| Promotes Polarization | M2-like | CD206, IL4Rα, Arginase 1 | NMDAR/Foxo1/PPARγ | Suppression of CD8+ T-cell proliferation | nih.gov |

| Induces M2-like characteristics in M1-polarized macrophages | M1 with M2 markers | CD206 | Not fully elucidated | Conferred "M2-like" molecular phenotype | nih.govbiorxiv.org |

Transcriptional Regulation by Quinolinate(2-) in Immune Cells (e.g., Foxo1/PPARγ signaling)

Quinolinate(2-), a downstream metabolite of tryptophan metabolism, has been identified as a critical regulator of immune cell function, particularly through its influence on transcriptional signaling pathways in macrophages. biorxiv.orgnih.gov Research has uncovered a mechanism where Quinolinate(2-) acts as a "metabolic checkpoint," modulating the immune environment by inducing the Forkhead box protein O1 (Foxo1)/Peroxisome proliferator-activated receptor gamma (PPARγ) signaling axis. biorxiv.orgnih.gov

In immune cells such as macrophages, the Foxo1 transcription factor typically functions as an inhibitor of PPARγ activity. biorxiv.orgnih.gov Foxo1 can achieve this by either binding directly to the PPARγ promoter to inhibit transcription or by binding to the PPARγ protein itself, which prevents PPARγ from attaching to its response element. biorxiv.orgnih.gov The inhibitory action of Foxo1 is negated when it becomes phosphorylated, a process that leads to its cytosolic localization and subsequent ubiquitination, thereby activating PPARγ. biorxiv.orgnih.govbiorxiv.org

Studies in the context of glioblastoma have shown that accumulated Quinolinate(2-) utilizes the N-methyl-D-aspartate (NMDA) receptor to trigger this cascade. biorxiv.orgnih.gov The presence of Quinolinate(2-) leads to a decrease in the expression of Foxo1, the negative regulator of PPARγ, and promotes its phosphorylation at Ser256. biorxiv.org This inactivation of Foxo1 results in increased PPARγ expression and transcriptional activity, which in turn promotes the polarization of macrophages towards a highly immune-suppressive M2-like state. nih.govbiorxiv.org This modulation of macrophage function highlights a significant role for Quinolinate(2-) in creating an immune-tolerant microenvironment. biorxiv.orgnih.gov

Table 1: Quinolinate(2-) Regulation of the Foxo1/PPARγ Signaling Pathway in Macrophages

| Component | Function/Role | Effect of Quinolinate(2-) | Outcome | Citations |

| Quinolinate(2-) | Signaling Molecule | Activates NMDA Receptors on macrophages. | Initiates the signaling cascade. | biorxiv.orgnih.gov |

| Foxo1 | Transcription Factor | Normally inhibits PPARγ activity. | Expression is diminished and it is phosphorylated at Ser256. | biorxiv.orgnih.govbiorxiv.org |

| PPARγ | Transcription Factor | Promotes M2 macrophage polarization. | Activity is increased due to the inhibition of its repressor, Foxo1. | biorxiv.orgnih.gov |

| Macrophages | Immune Cells | Undergo polarization. | Differentiate into a highly immune-suppressive M2-like phenotype. | nih.govbiorxiv.org |

Induction of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production

Quinolinate(2-) is known to stimulate the production of nitric oxide (NO), a key signaling and effector molecule in the immune and nervous systems. frontiersin.orgresearchgate.net This is achieved through the induction of nitric oxide synthase (NOS) enzymes. frontiersin.org Specifically, Quinolinate(2-) can enhance the activity of inducible nitric oxide synthase (iNOS) in glial cells like astrocytes and microglia, as well as in neurons. frontiersin.orgmdpi.com

During neuroinflammation, pro-inflammatory cytokines can trigger microglia and macrophages to produce Quinolinate(2-). frontiersin.org This Quinolinate(2-), often acting via the activation of NMDA receptors, can then enhance iNOS activity in surrounding astrocytes and neurons, leading to a surge in NO production. frontiersin.org This increased NO can contribute to oxidative stress. frontiersin.orgmdpi.com The induction of iNOS is a critical component of the immune response, but excessive production of NO can also contribute to cellular toxicity. wikipedia.org Studies using animal models have demonstrated that intrastriatal injection of Quinolinate(2-) leads to an increased immunodetection of iNOS protein. researchgate.net

Table 2: Quinolinate(2-)-Mediated Induction of iNOS and NO Production

| Cell Type | Mechanism | Outcome | Citations |

| Astrocytes | NMDA receptor activation | Enhanced iNOS activity and NO production. | frontiersin.org |

| Neurons | NMDA receptor activation | Enhanced iNOS activity and NO production. | frontiersin.org |

| Microglia / Macrophages | Activated during neuroinflammation | Produce Quinolinate(2-), which stimulates iNOS in other cells. Can also enhance their own iNOS activity. | frontiersin.org |

Gene Expression and Cellular Protein Modulation

Stimulation of Somatostatin (B550006) Gene Expression in Neuronal Cell Models

Quinolinate(2-) has been shown to selectively modulate gene expression in certain neuronal populations. Specifically, it stimulates the gene function of somatostatin in cultured cortical neurons, which are known to be rich in neurons that co-localize somatostatin, neuropeptide Y (NPY), and NADPH-diaphorase. nih.gov

In studies using cultured fetal rat cortical cells, exposure to Quinolinate(2-) resulted in a significant, dose- and time-dependent increase in both somatostatin-like immunoreactivity (SSLI) and somatostatin mRNA accumulation. nih.gov A 1.6-fold increase in SSLI and a 2.5- to 4-fold increase in SS mRNA were observed. nih.gov This effect is mediated through NMDA receptors, as it was abolished by the NMDA receptor antagonist (-)-2-amino-5-phosphonovaleric acid (APV). nih.govnih.gov Interestingly, this stimulation is highly specific; Quinolinate(2-) and NMDA were found to augment mRNA levels for somatostatin but not for NPY, another neuropeptide often co-produced in the same neurons. nih.gov This effect also displayed regional brain specificity, as it was not observed in fetal hypothalamic cell cultures. nih.gov

Table 3: Effect of Quinolinate(2-) on Somatostatin Gene Expression in Cultured Cortical Neurons

| Parameter | Observation | Fold Increase | Mediator | Citations |

| Somatostatin-like Immunoreactivity (SSLI) | Significant increase in cellular content and release. | 1.6-fold | NMDA Receptor | nih.gov |

| Somatostatin mRNA | Significant, time- and dose-dependent increase. | 2.5- to 4-fold | NMDA Receptor | nih.govnih.gov |

| Neuropeptide Y (NPY) mRNA | No significant change observed. | N/A | N/A | nih.gov |

Impact on Cytoskeletal Homeostasis and Protein Phosphorylation

A significant molecular effect of Quinolinate(2-) toxicity is the disruption of cytoskeletal homeostasis in neural cells, a process driven by the hyperphosphorylation of key structural proteins. frontiersin.orgnih.gov This damage to the cytoskeleton can impair normal cell functions like neurite outgrowth and synapse formation, ultimately leading to cell death. frontiersin.org

In striatal neurons, Quinolinate(2-) exposure leads to the hyperphosphorylation of neurofilament (NF) subunits (NFL, NFM, and NFH). nih.gov This process is dependent on the activation of NMDA and metabotropic glutamate receptors and involves the activity of protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.gov Similarly, in astrocytes, Quinolinate(2-) induces hyperphosphorylation of glial fibrillary acidic protein (GFAP) and vimentin, which is also abrogated by PKA and PKC inhibitors. nih.gov This hyperphosphorylation leads to morphological changes, including altered neurite/neuron ratios, disruption of the GFAP meshwork, and a shift to flattened cells with retracted cytoplasm. nih.govnih.gov The toxicity of Quinolinate(2-) can also lead to the phosphorylation of other structural proteins, such as tau, further contributing to cytoskeletal destabilization. frontiersin.org

Table 4: Quinolinate(2-)-Induced Cytoskeletal Disruption and Protein Phosphorylation

| Affected Protein | Cell Type | Kinases Implicated | Observed Effect | Citations |

| Neurofilaments (NFL, NFM, NFH) | Striatal Neurons | PKA, PKC | Hyperphosphorylation, altered neurite outgrowth. | nih.gov |

| Tau | Neurons | Not specified | Hyperphosphorylation, cytoskeleton destabilization. | frontiersin.org |

| GFAP, Vimentin | Striatal Astrocytes | PKA, PKC | Hyperphosphorylation, disruption of filament meshwork, altered cell morphology. | nih.gov |

| βIII-tubulin, MAP2 | Striatal Neurons | Not specified | Altered neurite/neuron ratios and outgrowth. | nih.gov |

Differential Protein Expression in Response to Quinolinate(2-) Pathway Activation

Activation of the kynurenine (B1673888) pathway, which leads to the synthesis of Quinolinate(2-), results in significant changes in protein expression across various cell types, particularly under inflammatory conditions. plos.orgspringermedizin.de The enzymes responsible for Quinolinate(2-) production are themselves subject to differential expression. In peripheral monocytes, inflammatory stimuli like interferon-gamma (IFN-γ) significantly upregulate the expression of key pathway enzymes, including indoleamine 2,3-dioxygenase (IDO-1), kynurenine 3-monooxygenase (KMO), and quinolinate phosphoribosyltransferase (QPRT). plos.orgspringermedizin.de This enzymatic upregulation correlates with increased concentrations of Quinolinate(2-). plos.org

Furthermore, downstream effects of the pathway's activation have been observed. For instance, administration of kynurenine, the precursor to Quinolinate(2-), led to significant changes in the expression of proteins in the spleen, including those involved in cytoskeletal rearrangements associated with cell motility and proteins associated with heat shock protein 90 (HSP90). nih.gov In the context of cancer, QPRT, the rate-limiting enzyme that metabolizes Quinolinate(2-) for NAD+ synthesis, has been found to be upregulated in invasive breast cancer. frontiersin.org This increased QPRT expression promotes cancer cell migration and invasion, a process linked to the phosphorylation of myosin light chain. frontiersin.org These findings illustrate that activation of the Quinolinate(2-) pathway can trigger diverse protein expression profiles that influence cell function, motility, and disease progression.

Table 5: Examples of Differential Protein Expression Following Kynurenine/Quinolinate(2-) Pathway Activation

| Stimulus/Context | Cell/Tissue Type | Upregulated/Altered Proteins | Functional Consequence | Citations |

| Interferon-gamma (IFN-γ) | Monocytes / Macrophages | IDO-1, KMO, QPRT | Increased production of Quinolinate(2-). | plos.orgspringermedizin.de |

| Kynurenine Administration | Spleen | Cytoskeletal proteins, HSP90-associated proteins | Changes related to cell motility. | nih.gov |

| Invasive Breast Cancer | Breast Cancer Cells | QPRT | Promoted cell migration and invasion via myosin light chain phosphorylation. | frontiersin.org |

Regulation of Quinolinate 2 Metabolism and Pathways

Enzymatic Control Points and Rate-Limiting Steps

The rate of quinolinate(2-) synthesis is largely determined by the activity of several key enzymes that act as bottlenecks or branch points in the kynurenine (B1673888) pathway.

Heme Allocation and Nitric Oxide (NO): Both IDO1 and TDO are heme-containing enzymes, and their catalytic activity is directly dependent on their heme content. biorxiv.org In cellular environments, these enzymes are often only 30-60% saturated with heme. biorxiv.org Nitric oxide (NO) has been shown to have a bimodal effect on their activity by modulating heme allocation. biorxiv.org A narrow range of low NO concentrations promotes the incorporation of heme into IDO1 and TDO, boosting their activity, while higher concentrations of NO become inhibitory. biorxiv.org This regulatory mechanism involves a GAPDH-heme complex and, for IDO1, the chaperone Hsp90. biorxiv.org

Signaling Pathways and Inflammatory Mediators: The expression and activity of IDO are under the control of various signaling pathways. Inflammatory molecules, particularly interferon-gamma (IFN-γ), are potent inducers of IDO expression. labcorp.comaai.org This induction is often mediated through the JAK-STAT signaling pathway. labcorp.com Other pathways, such as the PI3K-AKT-mTOR pathway, also regulate IDO expression. labcorp.com

Metabolite-Mediated Regulation: Tryptophan catabolites produced by IDO and TDO can activate the aryl hydrocarbon receptor (AhR), leading to an immunosuppressive tumor microenvironment. labcorp.com This represents a form of feedback regulation where the products of the pathway influence cellular responses.

| Regulator | Enzyme(s) Affected | Effect on Activity | Mediating Factors |

| Nitric Oxide (low conc.) | IDO1, TDO | Increase | Heme allocation, GAPDH-heme, Hsp90 biorxiv.org |

| Nitric Oxide (high conc.) | IDO1, TDO | Decrease | Heme allocation biorxiv.org |

| Interferon-gamma (IFN-γ) | IDO | Increase (Expression) | JAK-STAT pathway labcorp.comaai.org |

| PI3K-AKT-mTOR Pathway | IDO | Regulation | labcorp.com |

| Tryptophan Metabolites | IDO, TDO | Regulation (via AhR) | Aryl hydrocarbon Receptor (AhR) labcorp.com |

Quinolinate phosphoribosyltransferase (QPRT) is a pivotal enzyme that catalyzes the conversion of quinolinate(2-) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide, thereby consuming quinolinate(2-) to fuel NAD+ synthesis. frontiersin.orgnih.gov The regulation of QPRT is critical for controlling cellular quinolinate(2-) levels.

Substrate Saturation: The activity of QPRT can be limited by the concentration of its substrates. In human primary neurons, QPRT activity becomes saturated when extracellular quinolinate concentrations exceed 300-500 nM. plos.orgnih.gov This saturation means that even with high levels of quinolinate, its conversion to NAD+ can be a rate-limiting step, potentially leading to its accumulation. nih.gov

Inhibition: The activity of QPRT can be inhibited by certain molecules. Phthalic acid, for example, acts as an inhibitor and has been used experimentally to block QPRT activity, leading to decreased intracellular NAD+ levels. nih.govnih.gov

Kinetic Mechanism: Studies on the enzyme from Salmonella typhimurium reveal a predominantly ordered kinetic mechanism where the productive binding of quinolinic acid occurs before the binding of PRPP. nih.gov The enzyme can form binary complexes with either substrate, but the formation of an E-PRPP complex is a nonproductive side path. nih.gov

| Regulatory Factor | Effect on QPRT | Details |

| High Quinolinate Concentration | Saturation | Enzyme activity plateaus at QUIN concentrations >300-500 nM in neurons. plos.orgnih.gov |

| Phthalic Acid | Inhibition | Competitively inhibits QPRT activity. nih.govnih.gov |

| Substrate Binding Order | Kinetic Regulation | Productive binding requires quinolinic acid to bind before PRPP. nih.gov |

Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) represents a crucial branch point in the kynurenine pathway. mdpi.comgoogle.com It catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it towards complete oxidation via the citric acid cycle. mdpi.com If ACMS is not processed by ACMSD, it spontaneously cyclizes to form quinolinate. nih.gov Therefore, ACMSD activity is a key determinant of whether tryptophan catabolism leads to energy production or NAD+ synthesis.

Negative Regulation of Quinolinate Synthesis: ACMSD is a primary negative regulator of de novo NAD+ synthesis from tryptophan. mdpi.com By shunting ACMS away from the quinolinate-producing route, it effectively limits quinolinate accumulation. nih.govnih.govnih.gov

Inhibition: Inhibition of ACMSD enhances the production of quinolinate. mdpi.comatlasgeneticsoncology.org Phthalate esters have been shown to inhibit ACMSD, likely due to structural similarities to nicotinate. nih.govatlasgeneticsoncology.org

Expression and Splicing: The ACMSD gene can produce two isoforms via differential splicing, but only one, ACMSD1, possesses enzymatic activity. google.com The enzyme is highly expressed in the liver and kidneys. mdpi.comgoogle.com Its expression can be influenced by nutritional and hormonal signals; for instance, brain ACMSD mRNA levels are altered in response to a low protein diet or streptozocin-induced diabetes. nih.gov

| Regulatory Mechanism | Effect on Pathway | Significance |

| ACMSD Activity | Diverts ACMS from quinolinate synthesis to the TCA cycle. mdpi.com | Negatively regulates quinolinate and NAD+ production from tryptophan. mdpi.com |

| Inhibition (e.g., by Phthalates) | Increases flux of ACMS towards non-enzymatic cyclization. nih.govatlasgeneticsoncology.org | Enhances quinolinate production. atlasgeneticsoncology.org |

| Differential Gene Expression | Modulates the amount of active enzyme. nih.govgoogle.com | Allows for tissue-specific and diet-responsive control of the pathway. nih.gov |

Modulation of Quinolinate Phosphoribosyltransferase (QPRT) Saturation and Activity

Genetic and Epigenetic Regulatory Mechanisms of Quinolinate(2-) Biosynthesis

Beyond direct enzymatic control, the synthesis of quinolinate(2-) is regulated at the genetic and epigenetic levels, involving complex networks of non-coding RNAs and transcription factors that control the expression of pathway enzymes.

Non-coding RNAs have emerged as critical regulators of gene expression in various metabolic pathways, including those for secondary metabolites. tandfonline.comtandfonline.comfrontiersin.org

miRNA-eTM Regulation in Tobacco: A well-characterized example of this regulation is found in tobacco plants, where nicotine (B1678760) biosynthesis is dependent on quinolinate. tandfonline.comtandfonline.com The gene QPT2, which encodes quinolinate phosphoribosyltransferase, is targeted by a specific microRNA, nta-miRX27. tandfonline.comtandfonline.comnih.gov The function of this miRNA is, in turn, modulated by a long non-coding RNA called nta-eTMX27, which acts as an "endogenous target mimic" (eTM). tandfonline.comnih.gov

Mechanism of Action: The nta-eTMX27 lncRNA contains a sequence that mimics the miRNA binding site on the QPT2 mRNA. tandfonline.comnih.gov It acts as a decoy, sequestering nta-miRX27 and preventing it from binding to and degrading the QPT2 transcript. tandfonline.com This leads to increased QPT2 protein levels. nih.gov The expression levels of nta-miRX27 and nta-eTMX27 are themselves regulated, for example, by the practice of "topping" in tobacco cultivation, which ultimately enhances nicotine production by modulating this non-coding RNA network. nih.gov

Broader Implications: While this specific module has been detailed in tobacco, it highlights a sophisticated layer of gene regulation. LncRNAs can act as precursors for miRNAs or as sponges/decoys (eTMs) to block miRNA function, providing a mechanism for fine-tuning the expression of metabolic enzymes. nih.govfrontiersin.org

| RNA Molecule | Type | Target | Function |

| nta-miRX27 | microRNA | QPT2 mRNA tandfonline.comnih.gov | Post-transcriptional silencing/degradation of QPT2. tandfonline.com |

| nta-eTMX27 | Long Non-Coding RNA (eTM) | nta-miRX27 tandfonline.comnih.gov | Acts as a decoy to inhibit nta-miRX27 function, thus upregulating QPT2. tandfonline.comnih.gov |

The expression of genes encoding enzymes in the kynurenine pathway is tightly controlled by transcription factors, which respond to a variety of cellular and environmental signals.

Coordinated Regulation by IFN-γ: In dendritic cells, IFN-γ not only induces IDO but also enhances the transcriptional expression of all the downstream enzymes necessary to synthesize quinolinate. aai.org This suggests that these genes may respond as a coordinately regulated cluster to inflammatory stimuli. aai.org

Transcription Factors for IDO1: The induction of IDO1 by signals like infection and interferon is mediated by specific transcription factors. Bioinformatics analyses have implicated interferon-related transcription factors such as IRF1-5, IRF7-9, and STAT2 in the upregulation of the ido1 gene. researchgate.net

Transcription Factors for QPRT: The expression of QPRT is also under strict transcriptional control, which is crucial for kidney resilience against injury. biorxiv.org The transcriptional co-activator PGC1α (PPARgamma coactivator 1 alpha) and the transcription factor HNF4α (Hepatocyte nuclear factor 4 alpha) form a regulatory axis that controls QPRT expression. biorxiv.org This axis governs NAD+ levels across cellular compartments and modulates cellular ATP, highlighting the importance of transcriptional control in maintaining metabolic homeostasis. biorxiv.org

Nrf2 and Cytoprotective Genes: While not a direct regulator of the quinolinate synthesis enzymes, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) controls a battery of cytoprotective and antioxidant genes. mdpi.com Quinolinate-induced oxidative stress can activate this system, which includes enzymes like glutathione (B108866) S-transferase (GST), catalase (CAT), and superoxide (B77818) dismutase (SOD), representing a cellular defense response to quinolinate's potential toxicity. mdpi.com

MicroRNA (miRNA) and Long Non-Coding RNA (lncRNA) Mediated Control of Genes (e.g., QPT2)

Influence of Systemic and Local Immune Activation on Quinolinate(2-) Production

The synthesis of quinolinate(2-), a key metabolite of the kynurenine pathway, is profoundly influenced by the activation of the immune system. Both systemic and localized inflammatory conditions can trigger a significant upregulation in its production, primarily through the induction of the enzyme indoleamine 2,3-dioxygenase (IDO). This response is a critical component of the neuroimmune communication network, linking peripheral immune events to central nervous system metabolism.

Role of Pro-inflammatory Cytokines (e.g., Interferon-Gamma) in IDO Induction

Pro-inflammatory cytokines are the primary drivers behind the increased production of quinolinate(2-) during an immune response. aginganddisease.org Interferon-gamma (IFN-γ) is recognized as the most potent inducer of IDO, the first and rate-limiting enzyme in the kynurenine pathway. aginganddisease.orgnih.gov The activation of IDO shunts the metabolism of the essential amino acid tryptophan away from serotonin (B10506) synthesis and towards the production of kynurenine and its downstream metabolites, including quinolinate(2-). aginganddisease.orgcpn.or.kr

This induction occurs in a wide variety of cells, including immune cells like macrophages and microglia, as well as astrocytes and neurons. cpn.or.krnih.gov Several other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, also play a role in activating the kynurenine pathway. frontiersin.orgnih.gov TNF-α, in particular, can act synergistically with IFN-γ to enhance IDO expression and activity significantly. aginganddisease.org This cytokine-mediated upregulation of IDO is a central mechanism by which inflammation leads to the accumulation of quinolinate(2-). arvojournals.org While IFN-γ is a powerful inducer, IDO induction by bacterial endotoxins like lipopolysaccharide (LPS) can also occur through an IFN-γ-independent mechanism. aginganddisease.orgjst.go.jp

In some cellular contexts, the interplay between cytokines can be complex. For instance, in mouse microglia, while IFN-γ strongly induces IDO expression, the presence of other cytokines like IL-4 and IL-13 can further enhance this IFN-γ-induced expression, leading to even greater potential for quinolinate(2-) generation. nih.govresearchgate.net

Responses to Specific Immune Stimuli (e.g., Lipopolysaccharide, Pokeweed Mitogen)

Specific immune-stimulating agents robustly trigger the kynurenine pathway, leading to elevated quinolinate(2-) levels. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and Pokeweed Mitogen (PWM) are two such stimuli that have been shown to dramatically increase intracellular quinolinate(2-) concentrations in immune cells, including macrophages, microglia, and dendritic cells. frontiersin.orgresearchgate.net These agents act on immune cells through different receptor systems to induce strong IDO activity. frontiersin.org

Research in animal models has demonstrated a direct link between systemic immune challenge and central nervous system quinolinate(2-) production. For example, intraperitoneal injection of LPS or PWM in mice leads to significant increases in quinolinic acid concentrations in the cerebral cortex. jst.go.jpnih.gov One study found that 24 hours after injection, cortical quinolinate(2-) levels increased by 81% with LPS and 182% with PWM. nih.gov This demonstrates that peripheral immune activation can have a profound effect on brain biochemistry. nih.gov The major cell types that respond to these stimuli with increased quinolinate(2-) production include macrophages, dendritic cells, and B cells. frontiersin.org

Table 1: Effect of Immune Stimuli on Quinolinate(2-) Concentration in Mouse Cerebral Cortex

This table summarizes the findings from a study investigating the impact of systemic administration of Lipopolysaccharide (LPS) and Pokeweed Mitogen (PWM) on quinolinic acid (QUIN) levels in the cerebral cortex of C57BL/6NCR mice, 24 hours post-injection. nih.gov

| Immune Stimulus | Mean Increase in Cortical QUIN Concentration (%) |

|---|---|

| Lipopolysaccharide (5 µg) | 81% (± 6%) |

| Pokeweed Mitogen (500 µg) | 182% (± 15%) |

Metabolic Interplay and Shunting within the Kynurenine Pathway

The kynurenine pathway is characterized by several critical metabolic junctions that determine the fate of tryptophan catabolites. The balance between different branches of the pathway, heavily influenced by the cellular environment and inflammatory status, dictates whether the resulting metabolic profile is predominantly neuroprotective or neurotoxic.

Balance Between Quinolinate(2-) and Kynurenic Acid Production

Within the kynurenine pathway, a crucial bifurcation point determines whether kynurenine is metabolized into quinolinate(2-) or kynurenic acid. nih.gov These two metabolites possess often opposing biological activities; quinolinate(2-) is an NMDA receptor agonist with established neurotoxic properties, while kynurenic acid is an antagonist at the same and other glutamate (B1630785) receptors, generally considered to be neuroprotective. cpn.or.krfrontiersin.orgjournaltxdbu.comnih.gov

The direction of this metabolic shunting is controlled by the relative activity of two sets of enzymes:

Kynurenine 3-monooxygenase (KMO): This enzyme directs kynurenine down the path that leads to the production of 3-hydroxykynurenine and, ultimately, quinolinate(2-). cpn.or.krnih.gov

Kynurenine aminotransferases (KATs): These enzymes convert kynurenine into kynurenic acid. cpn.or.krnih.gov

Under inflammatory conditions, the pathway is often shunted towards the KMO branch, favoring the production of quinolinate(2-). cpn.or.kr Pro-inflammatory cytokines can increase KMO expression, thereby tipping the balance away from the neuroprotective kynurenic acid arm. cpn.or.kr In the brain, microglia are the primary producers of quinolinate(2-), whereas astrocytes are the main source of kynurenic acid. aginganddisease.org An overproduction of quinolinate(2-) by activated microglia can, in turn, suppress astrocytes and reduce kynurenic acid levels, further exacerbating the imbalance. aginganddisease.org

Table 2: Opposing Roles of Quinolinate(2-) and Kynurenic Acid

This table provides a simplified comparison of the key enzymes and primary neurological effects associated with the two major branches of the kynurenine pathway stemming from kynurenine.

| Metabolite | Key Enzyme in Production | Primary Neurological Effect |

|---|---|---|

| Quinolinate(2-) | Kynurenine 3-monooxygenase (KMO) | Neurotoxic (NMDA receptor agonist) cpn.or.krnih.gov |

| Kynurenic Acid | Kynurenine aminotransferases (KATs) | Neuroprotective (NMDA receptor antagonist) cpn.or.krnih.gov |

Tryptophan Availability and Overall Pathway Flux

The flux of tryptophan down this pathway is primarily determined by the concentration of free, non-albumin-bound plasma tryptophan. nih.govexlibrisgroup.com This flux is considered a more significant determinant of kynurenine metabolite formation than the induction of the initial pathway enzymes alone. nih.govexlibrisgroup.com

Advanced Methodologies in Quinolinate 2 Research

Analytical Techniques for Quinolinate(2-) Quantification and Detection

The choice of analytical technique for quinolinate is often dictated by the sample type, the required sensitivity, and the specific research question. The primary methods involve chromatography coupled with various detection systems.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and analysis of quinolinate from biological samples. scilit.com Due to its polar nature, reversed-phase or mixed-mode chromatography columns are typically used. sielc.com

The direct determination of quinolinic acid is possible using HPLC with ultraviolet (UV) absorbance detection, as the pyridine (B92270) ring structure absorbs UV light. nih.gov Detection is often performed at wavelengths between 200 and 280 nm. sielc.comresearchgate.net For instance, one method utilizes a mixed-mode Newcrom BH column with a mobile phase of water, acetonitrile, and phosphoric acid, detecting the compound at 200 nm. sielc.com Another approach uses a mobile phase of methanol (B129727) and acetate (B1210297) buffer, with detection at 220 nm or 274 nm. echemi.com

However, UV detection of quinolinic acid has notable limitations. The sensitivity is comparatively low, and the detection limit can be high, in the range of 150 ng. researchgate.netnih.gov Researchers have also reported challenges such as significant peak tailing and poor method sensitivity, which can complicate accurate quantification. echemi.com

Table 1: Examples of HPLC-UV Methods for Quinolinate(2-) Detection

| Column Type | Mobile Phase | Detection Wavelength (nm) | Reported Issues |

|---|---|---|---|

| Mixed-mode Newcrom BH | Water, Acetonitrile, Phosphoric Acid | 200 | Not specified |

| C18 | Methanol, Acetate Buffer (pH 2.8 or 4.5) | 220, 274 | Peak tailing, poor sensitivity |

| C18 | 10 mM Sodium Dihydrogen Phosphate (B84403) (pH 2.8), Methanol | 220 | High impact from endogenous compounds |

To overcome the low sensitivity of UV detection, fluorescence-based methods are employed. Since quinolinic acid is not naturally fluorescent, a chemical derivatization step is required to attach a fluorescent tag to the molecule. researchgate.netnih.gov This approach significantly enhances detection sensitivity.

One effective method involves derivatizing quinolinic acid with monodansylcadaverine in an aqueous sample, using a water-soluble carbodiimide (B86325) as an activator. researchgate.netnih.gov This pre-column derivatization requires no extraction procedure and allows for the detection of as little as 3 pmol (500 pg) of quinolinic acid. researchgate.netnih.gov This represents an approximately 300-fold increase in sensitivity compared to direct UV absorbance detection. researchgate.netnih.gov

Other fluorescence derivatization strategies have been developed:

Horseradish Peroxidase (HRP): In the presence of hydrogen peroxide, HRP can catalyze the conversion of non-fluorescent quinolinic acid into a fluorescent compound with maximum excitation and emission wavelengths at 328 nm and 377 nm, respectively. researchgate.net The detection limit for this method is reported to be 0.04 nmol/ml. researchgate.net

Hydrazine (B178648): Heating quinolinic acid with hydrazine at high temperatures (215–220°C) forms a stable fluorescent complex. cnjournals.comnih.gov This method is rapid and sensitive enough to detect quantities as low as 50 ng. nih.gov The resulting complex has fluorescence excitation and emission maxima at 285 nm and 380 nm. cnjournals.comnih.gov

Table 2: Comparison of Fluorescence Derivatization Reagents for Quinolinate(2-) Analysis

| Derivatization Reagent | Principle | Detection Limit | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|

| Monodansylcadaverine | Pre-column derivatization with a fluorescent tag | 500 pg (3 pmol) | - | - |

| Horseradish Peroxidase / H₂O₂ | Enzymatic conversion to a fluorescent compound | 0.04 nmol/mL | 328 | 377 |

| Hydrazine | Formation of a fluorescent complex upon heating | 50 ng | 285 | 380 |

UV Absorbance Detection

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers high selectivity and sensitivity for the quantification of quinolinate, often coupled with a liquid chromatography system for initial separation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive quantification of quinolinate in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govnih.govtandfonline.com These methods are characterized by their high sensitivity and specificity, often employing stable isotope-labeled internal standards (e.g., quinolinic acid-d3) to ensure accuracy. researchgate.nettandfonline.com

A typical LC-MS/MS workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction), followed by chromatographic separation on a reversed-phase column and detection using tandem mass spectrometry. nih.govresearchgate.net In some methods, a pre-column derivatization with butanol is performed, and the resulting ester is detected in the positive electrospray ionization (ESI) mode. researchgate.net The specific mass transition monitored for this derivative is m/z 280 → m/z 78. researchgate.net LC-MS/MS methods have been developed to simultaneously measure quinolinate along with tryptophan and other key metabolites of the kynurenine (B1673888) pathway within a short run time of about 5.5 minutes. nih.govresearchgate.net These validated methods are suitable for large clinical studies. nih.govresearchgate.net

Table 3: Key Parameters of Selected LC-MS/MS Methods for Quinolinate(2-)

| Biological Matrix | Sample Preparation | Derivatization | MS Ionization Mode | Mass Transition (m/z) |

|---|---|---|---|---|

| Human Serum | Solid-phase extraction | n-Butanol | ESI+ | 280 → 78 |

| Plasma, CSF, Brain Tissue | Protein precipitation (spiked with deuterated internal standards) | None | ESI+ | Not specified |

| Human Plasma & CSF | Not specified (used stable-isotopically labeled internal standards) | None | Not specified | Not specified |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry, particularly in its imaging modality (MSI), has emerged as a powerful tool for studying the spatial distribution of quinolinate and other kynurenine pathway metabolites within tissue sections. nih.govresearchgate.net This technique allows researchers to visualize the localization of molecules in specific anatomical regions, providing valuable context to concentration measurements. nih.gov

MALDI-MSI has been used to map the accumulation of quinolinate (detected at m/z 166.0145) in the kidneys of mouse models with renal injury, revealing its distribution in both glomerular and non-glomerular regions. nih.gov Similarly, it has been applied to visualize the kynurenine-to-tryptophan ratio in tumors to monitor the activity of the IDO1 enzyme. researchgate.net While powerful for spatial analysis, high-throughput quantitative applications on conventional MALDI platforms have also been developed. One such method is Laser Desorption Ionization Mass Spectrometry (LDI-MS), which uses SBA-15 mesoporous silica (B1680970) as a surface to enable fast, high-resolution quantification of neurotoxic kynurenines, including quinolinate. researchgate.netspringernature.comnih.gov

Table 4: Applications of MALDI-ToF in Quinolinate(2-) Research

| Technique | Application | Key Findings |

|---|---|---|

| MALDI-MSI | Visualization of metabolite distribution in kidney tissue | Showed accumulation and diffuse distribution of quinolinate in injured kidneys. nih.gov |

| MALDI-MSI | Analysis of tryptophan pathway in tumors | Correlated low tryptophan with high kynurenine, quinolinic acid, and other metabolites in IDO1-high tumors. researchgate.net |

| LDI-MS | High-throughput quantification of kynurenine metabolites | Offers a fast, high-resolution method for targeted metabolomics on conventional MALDI platforms. researchgate.netnih.gov |

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for the targeted quantification of molecules, including quinolinate(2-), within complex biological mixtures. proteomics.com.auwikipedia.orgproteomics.com.au This method utilizes a triple quadrupole mass spectrometer to isolate a specific precursor ion, fragment it, and then detect a specific product ion. proteomics.com.auwikipedia.org This two-stage mass selection provides a high degree of specificity, allowing for accurate quantification even in the presence of numerous other compounds. proteomics.com.au